molecular formula C16H17N3O4S B14985165 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B14985165
M. Wt: 347.4 g/mol
InChI Key: QVDRSGLCLNDRBT-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Group: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride followed by amination.

    Coupling with 4-Nitrophenol: The final step involves the coupling of the intermediate with 4-nitrophenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide or nitrophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring or nitrophenoxy group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted acetamide or nitrophenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may be studied for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Catalysis: As a ligand, it may facilitate the formation of active catalytic complexes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Nitrophenoxy Derivatives: Compounds such as 4-nitrophenol and 2-nitrophenoxyacetic acid.

Uniqueness

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other benzothiazole or nitrophenoxy derivatives.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C16H17N3O4S/c1-10-2-7-13-14(8-10)24-16(17-13)18-15(20)9-23-12-5-3-11(4-6-12)19(21)22/h3-6,10H,2,7-9H2,1H3,(H,17,18,20)

InChI Key

QVDRSGLCLNDRBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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